molecular formula C19H20N2O3 B11680901 4-[(E)-(2-pentanoylhydrazinylidene)methyl]phenyl benzoate

4-[(E)-(2-pentanoylhydrazinylidene)methyl]phenyl benzoate

Cat. No.: B11680901
M. Wt: 324.4 g/mol
InChI Key: KTKFJZKHUYFQCL-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-(2-pentanoylhydrazinylidene)methyl]phenyl benzoate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone linkage, which is a functional group consisting of a nitrogen-nitrogen double bond

Preparation Methods

The synthesis of 4-[(E)-(2-pentanoylhydrazinylidene)methyl]phenyl benzoate typically involves the condensation reaction between 4-formylbenzoic acid and 2-pentanoylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:

4-formylbenzoic acid+2-pentanoylhydrazine4-[(E)-(2-pentanoylhydrazinylidene)methyl]phenyl benzoate\text{4-formylbenzoic acid} + \text{2-pentanoylhydrazine} \rightarrow \text{this compound} 4-formylbenzoic acid+2-pentanoylhydrazine→4-[(E)-(2-pentanoylhydrazinylidene)methyl]phenyl benzoate

In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts may also be employed to enhance the reaction rate.

Chemical Reactions Analysis

4-[(E)-(2-pentanoylhydrazinylidene)methyl]phenyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine. Reducing agents such as sodium borohydride are typically used.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions. For example, nitration can introduce a nitro group into the aromatic ring using nitric acid and sulfuric acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(E)-(2-pentanoylhydrazinylidene)methyl]phenyl benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: In the materials science field, the compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-(2-pentanoylhydrazinylidene)methyl]phenyl benzoate involves its interaction with specific molecular targets. The hydrazone linkage in the compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-[(E)-(2-pentanoylhydrazinylidene)methyl]phenyl benzoate can be compared with other hydrazone compounds, such as:

    4-[(E)-(2-butanoylhydrazinylidene)methyl]phenyl benzoate: Similar structure but with a butanoyl group instead of a pentanoyl group.

    4-[(E)-(2-hexanoylhydrazinylidene)methyl]phenyl benzoate: Similar structure but with a hexanoyl group instead of a pentanoyl group.

The uniqueness of this compound lies in its specific hydrazone linkage and the presence of the pentanoyl group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

[4-[(E)-(pentanoylhydrazinylidene)methyl]phenyl] benzoate

InChI

InChI=1S/C19H20N2O3/c1-2-3-9-18(22)21-20-14-15-10-12-17(13-11-15)24-19(23)16-7-5-4-6-8-16/h4-8,10-14H,2-3,9H2,1H3,(H,21,22)/b20-14+

InChI Key

KTKFJZKHUYFQCL-XSFVSMFZSA-N

Isomeric SMILES

CCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Canonical SMILES

CCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.